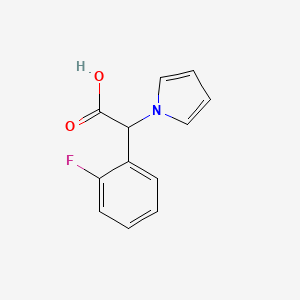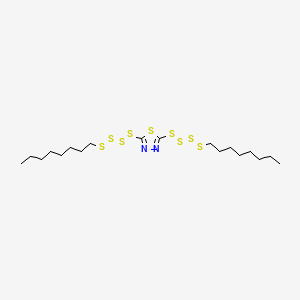
2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of two octyltetrasulfanyl groups attached to a 1,3,4-thiadiazole ring. Thiadiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole typically involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with octylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiols or disulfides using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in solvents like ether or THF.
Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, disulfides
Substitution: Amino-thiadiazoles, thio-thiadiazoles
Aplicaciones Científicas De Investigación
2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(phenylethynyl)thiophene
- 2,5-Bis(benzoxazol-2-yl)thiophene
- 2,5-Bis(imidazolinyl)thiophene
Comparison
2,5-Bis(octyltetrasulfanyl)-1,3,4-thiadiazole is unique due to the presence of octyltetrasulfanyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles. These differences can influence its suitability for specific applications, such as in materials science or medicinal chemistry.
Propiedades
Número CAS |
89188-39-6 |
|---|---|
Fórmula molecular |
C18H34N2S9 |
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
2,5-bis(octyltetrasulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H34N2S9/c1-3-5-7-9-11-13-15-21-26-28-24-17-19-20-18(23-17)25-29-27-22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
JCYRASNSYNOKJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSSSSC1=NN=C(S1)SSSSCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


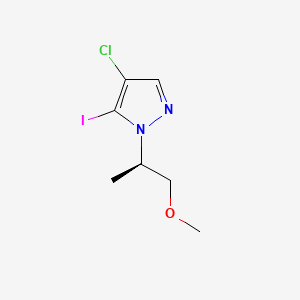
![N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B14129497.png)
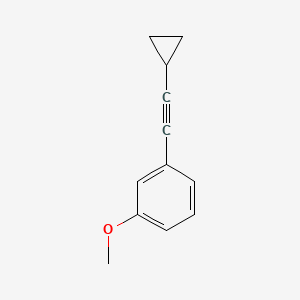
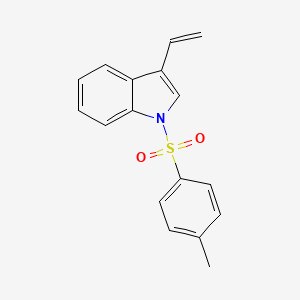


![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
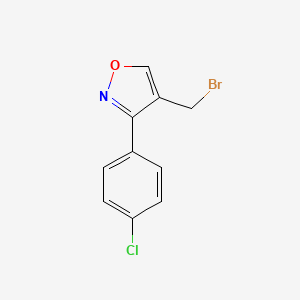

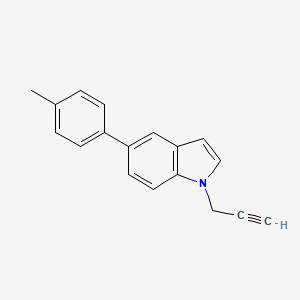
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)

